molecular formula C12H8ClN3O2S B1289809 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide CAS No. 938021-42-2

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide

Cat. No. B1289809
CAS RN: 938021-42-2
M. Wt: 293.73 g/mol
InChI Key: JBBJIZBHPCACSM-UHFFFAOYSA-N
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Description

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide (CAS# 938021-42-2) is a useful research chemical . It is a heterocyclic compound with a molecular weight of 293.73 and a molecular formula of C12H8ClN3O2S . The IUPAC name for this compound is 5-amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to an oxazole ring via a carbon atom . The thiophene ring contains a sulfur atom, and the oxazole ring contains an oxygen and a nitrogen atom . The compound also contains an amine group and a carboxamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.73 . It has a complexity of 373 and a topological polar surface area of 123 . The compound has a density of 1.568±0.06 g/cm3 and a boiling point of 564.9±60.0 ℃ at 760 mmHg . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene nucleus, as found in the compound , can be synthesized into novel heterocyclic compounds that exhibit significant inhibitory effects against various microorganisms . These compounds can be particularly effective against strains like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Anti-Cancer Properties

The structural motif of thiophene is often associated with anti-cancer activities. Synthesized derivatives from related compounds have shown tumor cell growth inhibition in vitro on several human tumor cell lines, including breast adenocarcinoma (MCF-7) and others . This suggests that our compound could be a precursor for developing new anti-cancer agents.

Anti-Inflammatory and Anti-Psychotic Effects

Thiophene derivatives are known to possess anti-inflammatory and anti-psychotic properties. The compound’s structure could be leveraged to synthesize drugs that modulate these physiological functions, potentially leading to new treatments for related disorders .

Kinase Inhibition

Kinases play a crucial role in cell signaling and are targets for drug development, especially in cancer therapy. Thiophene derivatives have been reported to inhibit kinases, which could make the compound a valuable scaffold for developing kinase inhibitors .

Material Science Applications

The unique properties of thiophene derivatives extend beyond medicinal chemistry into material science. They can be used in the synthesis of organic semiconductors, conducting polymers, and other materials that require a stable, aromatic heterocyclic structure .

Antioxidant Activity

Compounds containing thiophene units have demonstrated antioxidant properties. This characteristic can be harnessed to develop therapeutic agents that protect against oxidative stress-related damage .

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors, which are important targets in hormone-related cancers. The compound could be used to create new drugs that influence estrogen receptor activity .

Anti-Arrhythmic and Anti-Anxiety Medications

The thiophene core is also found in medications that treat arrhythmias and anxiety. By modifying the compound’s structure, it may be possible to enhance its efficacy or reduce side effects in these therapeutic areas .

Future Directions

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-7-5-3-1-2-4-6(5)19-9(7)12-16-8(10(14)17)11(15)18-12/h1-4H,15H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBJIZBHPCACSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=C(O3)N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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